

## ISTH0036 intravitreal injection protocol for DME studies

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An overview of the intravitreal use of **ISTH0036**, a selective antisense oligonucleotide, for the treatment of Diabetic Macular Edema (DME). This document is intended for researchers, scientists, and drug development professionals.

#### Introduction

Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, resulting from the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula. While anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies are the current standard of care, they do not address the development of fibrosis, which contributes to poor long-term outcomes. **ISTH0036** is an investigational antisense oligonucleotide designed to suppress the production of Transforming Growth Factor beta 2 (TGF- $\beta$ 2), a key cytokine implicated in ocular fibrosis and the pathogenesis of DME.[1] By targeting TGF- $\beta$ 2, **ISTH0036** offers a potential first-in-class antifibrotic treatment to address this unmet medical need.

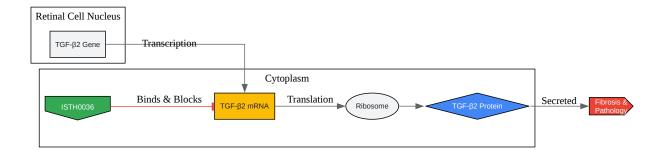
#### Mechanism of Action of ISTH0036

TGF- $\beta$  signaling plays a crucial role in the pathology of diabetic retinopathy.[2][3][4] Specifically, TGF- $\beta$ 2 has been identified as a key driver of fibrosis and is associated with increased VEGF expression and retinal neovascularization.[3] In patients with DME, elevated levels of TGF- $\beta$ 2 are observed in the aqueous humor, correlating with increased macular thickness.[5]

**ISTH0036** is an antisense oligonucleotide that specifically targets the mRNA of TGF- $\beta$ 2. By binding to the TGF- $\beta$ 2 mRNA, **ISTH0036** prevents its translation into protein, thereby



selectively suppressing the production of this key cytokine.[6][7] This inhibition is intended to reduce fibrosis, block epithelial-to-mesenchymal transition, and potentially decrease vascular leakage, offering a distinct mechanism of action from existing anti-VEGF therapies.[6]



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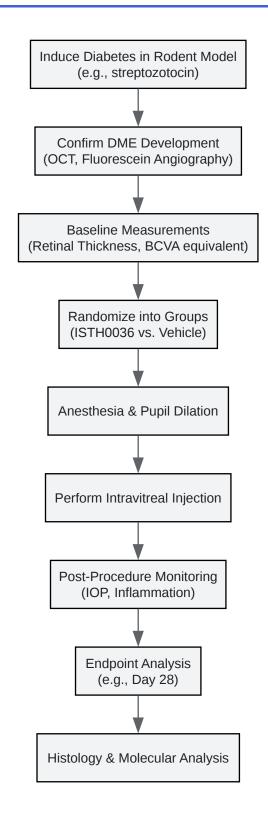
Caption: **ISTH0036** inhibits TGF-β2 protein production by blocking its mRNA.

## **Preclinical Research Protocol (General)**

While specific preclinical data for **ISTH0036** in DME models are not publicly available, it has shown activity in murine models of choroidal neovascularization (CNV), where it decreased CNV size, leakage, and fibrosis.[6] The following is a generalized protocol for intravitreal injection in a rodent model of DME, based on standard research practices.[8][9]

## **Experimental Workflow**





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Caption: A typical experimental workflow for a preclinical DME study.

### **Materials**



- ISTH0036 solution or vehicle control (e.g., sterile Phosphate Buffered Saline).[10]
- Anesthetic agents (e.g., ketamine/xylazine).[8]
- Topical anesthetic (e.g., proparacaine 0.5%).
- Pupil dilating drops (e.g., tropicamide 1%).[10]
- Sterile antiseptic solution (e.g., povidone-iodine 5%).
- 30-33 gauge needle with a Hamilton or similar microsyringe.[8]
- Surgical microscope or stereomicroscope.[10]

## **Injection Procedure**

- Anesthesia: Anesthetize the animal according to the institutionally approved protocol.[8]
- Pupil Dilation: Instill one drop of a mydriatic agent into the study eye.[10]
- Preparation: Place the animal under the surgical microscope. Apply a drop of topical anesthetic. Gently disinfect the periocular area.
- Scleral Puncture: Using a 30-gauge needle, create a puncture hole through the sclera at the pars plana, approximately 1.5-2.0 mm from the limbus, taking care to avoid the lens.[8]
- Intravitreal Injection: Insert the injection needle (e.g., 33-gauge) through the pre-made puncture site. Aim the needle toward the center of the vitreous cavity.
- Infusion: Slowly inject the desired volume (typically 1-2 μL in mice) of ISTH0036 or vehicle solution.
- Withdrawal: Hold the needle in place for 10-15 seconds to prevent reflux, then slowly withdraw it.
- Recovery: Apply a topical antibiotic ointment to the eye and monitor the animal during recovery. Key considerations are to avoid retinal damage, bleeding, and traumatic cataract.
   [8]

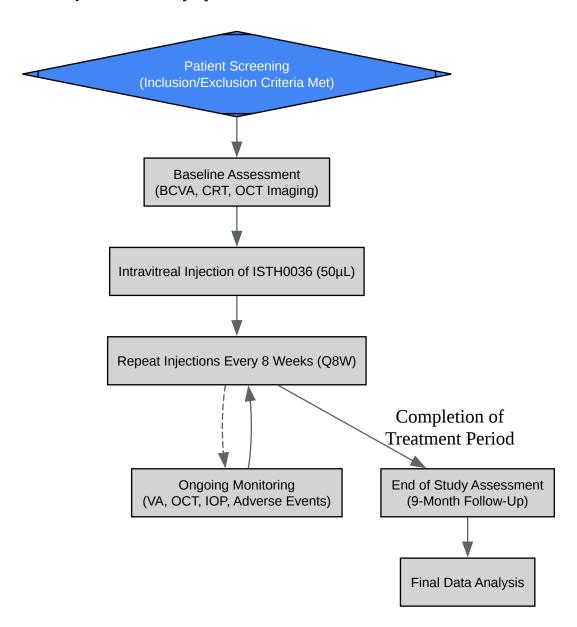


# Clinical Research Protocol: The BETTER Study (Phase 2)

The BETTER study was a Phase 2, international, multicenter trial that evaluated the efficacy and safety of **ISTH0036** in patients with DME and neovascular Age-Related Macular Degeneration (nAMD).

### **Study Design and Logic**

The trial enrolled both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but had inactive disease.[11][1] The primary objective was to assess the safety and efficacy of **ISTH0036**.[12]





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Caption: Logical flow for a patient participating in the BETTER clinical trial.

#### **Administration Protocol**

- Drug: **ISTH0036**
- Dosage: 50µL intravitreal injection.[11]
- Frequency: Every 8 weeks (Q8W).[11][1]
- Duration: Treatment period of seven months followed by a two-month safety follow-up, for a total of 9 months.[11][12]

#### **Key Outcome Measures**

- Primary: Reduction of retinal fluid and central retinal thickness (CRT).[12]
- Secondary: Improvement in Best-Corrected Visual Acuity (BCVA).[12]
- Anatomical: Volumetric assessment of intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) or hyperreflective foci (HRF).
- Safety: Intraocular pressure (IOP) and incidence of adverse events.

#### **Clinical Data Presentation**

The following tables summarize the quantitative outcomes for the DME patient cohort from the Phase 2 BETTER trial.

## **Table 1: Efficacy Outcomes in DME Patients**



Parameter	Baseline (Mean)	End of Study (Mean)	Change
Best-Corrected Visual Acuity (BCVA)	57 letters	68 letters	+11 letters
Central Retinal Thickness (CRT)	526 μm	326 μm	-200 μm[6]
Intraretinal Fluid (IRF) Volume (Naïve)	N/A	N/A	-333 nL
Intraretinal Fluid (IRF) Volume (Pre-treated)	N/A	N/A	-120 nL[11]

In addition to the quantitative data, a reduction in hyperreflective foci (HRF) was also reported in patients with DME.[6]

**Table 2: Safety Outcomes** 

Parameter	Finding	
Intraocular Pressure (IOP)	Remained stable at a mean of 15 mmHg.	
Cataract	16% of treated eyes showed worsening of cataract.	
General Tolerability	Treatment was reported to be well tolerated.[1] [13]	

## Conclusion

**ISTH0036** represents a novel therapeutic approach for DME by specifically targeting TGF-β2 to inhibit fibrosis, a key pathological process not addressed by current standard-of-care treatments. Data from the Phase 2 BETTER trial demonstrated that intravitreal injections of **ISTH0036** led to significant improvements in both visual acuity and retinal anatomy in patients with DME, with a favorable safety profile. These findings support the potential of **ISTH0036** as a first-in-class antifibrotic agent that could modify the long-term course of DME.[11]



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